molecular formula C8H8N2O4 B13805510 (2E)-2-(Acetylimino)-1-hydroxy-1,2-dihydropyridine-4-carboxylic acid CAS No. 89977-01-5

(2E)-2-(Acetylimino)-1-hydroxy-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13805510
CAS No.: 89977-01-5
M. Wt: 196.16 g/mol
InChI Key: HLNWAQAVMMSDER-UHFFFAOYSA-N
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Description

Isonicotinic acid,2-acetamido-,1-oxide(7ci) is an organic compound derived from isonicotinic acid It is characterized by the presence of an acetamido group and an oxide functional group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid,2-acetamido-,1-oxide(7ci) typically involves the acylation of isonicotinic acid with acetic anhydride, followed by oxidation. The reaction conditions often include the use of a solvent such as acetic acid or pyridine to facilitate the acylation process. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid,2-acetamido-,1-oxide(7ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to its corresponding alcohol or amine.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include various derivatives of isonicotinic acid with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, isonicotinic acid,2-acetamido-,1-oxide(7ci) is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of coordination compounds and metal-organic frameworks .

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, isonicotinic acid derivatives, including isonicotinic acid,2-acetamido-,1-oxide(7ci), are explored for their therapeutic potential. They are investigated for their anti-tubercular properties and their ability to inhibit specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and catalysis .

Mechanism of Action

The mechanism of action of isonicotinic acid,2-acetamido-,1-oxide(7ci) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid,2-acetamido-,1-oxide(7ci) is unique due to the presence of both the acetamido and oxide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

89977-01-5

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-acetylimino-1-hydroxypyridine-4-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(8(12)13)2-3-10(7)14/h2-4,14H,1H3,(H,12,13)

InChI Key

HLNWAQAVMMSDER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C=C(C=CN1O)C(=O)O

Origin of Product

United States

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